molecular formula C10H13FN2O5 B009832 alpha-Fluorothymidine CAS No. 101527-45-1

alpha-Fluorothymidine

Cat. No.: B009832
CAS No.: 101527-45-1
M. Wt: 260.22 g/mol
InChI Key: BQLWSXSBUAEINE-XLPZGREQSA-N
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Description

Alpha-fluorothymidine (α-FLT) is a fluorinated thymidine analog with a structure modified at the 3'-position of the deoxyribose sugar, where a hydroxyl group is replaced by fluorine. This substitution enhances its metabolic stability and alters its interaction with cellular enzymes, making it a candidate for applications in antiviral therapy and positron emission tomography (PET) imaging. Unlike non-fluorinated thymidine analogs, α-FLT resists rapid degradation by thymidine phosphorylase, which increases its bioavailability and retention in proliferating tissues such as tumors . Its mechanism involves incorporation into DNA during replication, leading to chain termination or impaired synthesis, a feature shared with other thymidine analogs like zidovudine (AZT) .

Preparation Methods

Alpha-Fluorothymidine is synthesized through a multi-step process. The most common method involves the nucleophilic substitution reaction of a protected thymidine derivative with a fluorine source. The synthesis typically starts with 3-N-Boc-5’-O-dimethoxytrityl-3’-O-nosyl-thymidine as the precursor. The reaction proceeds as follows:

Chemical Reactions Analysis

Nucleophilic Fluorination

The synthesis of 18F-FLT typically involves nucleophilic fluorination of a precursor molecule via an S_N2 substitution . Key steps include:

  • Precursor preparation : A thymidine analog with a leaving group (e.g., triflate) at the 3' position.
  • Fluorination : Reaction with 18F-fluoride in a polar solvent (e.g., DMSO) under basic conditions (e.g., 80°C for 15 minutes) .
  • Purification : Acid-catalyzed hydrolysis of protecting groups to yield the final product .

Table 1: Radiochemical Yield and Specific Activity

ParameterValue (18F-FLT)
Radiochemical Yield40–60%
Specific Activity2.5–5.5 TBq/μmol

Alternative Fluorination Methods

  • Balz–Schiemann Reaction : Decomposition of aryl diazonium salts with 18F-fluoride , though limited by low yields (≤25%) due to counterion exchange .
  • Electrophilic Fluorination : Use of reagents like Selectfluor or N-fluoropyridinium tetrafluoroborate for direct fluorination, with regioselectivity dependent on solvent choice .

Table 2: Solvent Effects on Fluorination Selectivity

SolventMajor Product (Yield)
Acetone5 (79%)
THF4 (87%)
DMF3a (80%)

3. Structural and Chemical Properties

α-Effect on Reactivity

The fluorine substituent at the α-position induces the α-effect , enhancing nucleophilicity due to adjacent lone pairs . This property facilitates its role as a PET tracer by increasing cellular uptake .

Stability and Metabolism

  • In vitro stability : Resistant to enzymatic degradation under physiological conditions .
  • In vivo metabolism : Converted to nucleotide phosphates, inhibiting DNA polymerases and terminating DNA synthesis .

4. Biological Applications

PET Imaging in Oncology

18F-FLT accumulates in rapidly dividing tissues, with uptake correlating to thymidine kinase-1 activity and S-phase cell fraction . Key findings:

  • Tumor uptake : Significantly higher in cancerous tissues (e.g., C6 gliomas) compared to normal tissues .
  • Response monitoring : Decreased uptake observed in tumors treated with Aurora kinase inhibitors (e.g., AZD1152) .

Table 3: Tissue Uptake of 18F-FLT vs. 18F-FDG

Tissue18F-FLT Uptake18F-FDG Uptake
Bone MarrowHighLow
Tumor (C6 glioma)ModerateHigh
BrainLowHigh

Kinetic Analysis

  • Plasma clearance : Rapid elimination (half-life ≈ 1.5 hours) .
  • Tumor-to-muscle ratio : Increased in pretreated models (e.g., thymidine phosphorylase infusion) .

Table 4: Kinetic Parameters in Pretreated Models

ParameterPretreatment Value
Tumor-to-Plasma Ratio2.8 ± 0.4
Tumor-to-Muscle Ratio5.2 ± 0.7

Scientific Research Applications

Alpha-Fluorothymidine has a wide range of applications in scientific research:

Mechanism of Action

Alpha-Fluorothymidine exerts its effects by mimicking thymidine and incorporating into DNA during cell division. Once inside the cell, it is phosphorylated by thymidine kinase 1 (TK1) to its active triphosphate form. This active form competes with natural thymidine triphosphate for incorporation into DNA, leading to chain termination and inhibition of DNA synthesis. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Thymidine analogs are a broad class of nucleoside derivatives with modifications to the sugar or base moiety.

Structural and Functional Analogues

Compound Structural Modification Primary Application Key Research Findings
Alpha-Fluorothymidine 3'-fluorine substitution PET imaging, antiviral therapy Resists thymidine phosphorylase degradation; higher tumor uptake in PET studies .
Zidovudine (AZT) 3'-azido group substitution HIV treatment Phosphorylated to active triphosphate form; inhibits viral reverse transcriptase .
Stavudine (d4T) 2',3'-didehydro-3'-deoxy HIV treatment Rapid phosphorylation in thymidine kinase-1; associated with mitochondrial toxicity.
Quinoxaline derivatives Non-thymidine scaffold (e.g., quinoxaline core) Thymidine phosphorylase inhibition Potent enzyme inhibitors but lack specificity for DNA incorporation .

Enzymatic Interactions

  • Thymidine Phosphorylase (TP) Resistance: α-FLT’s fluorine substitution reduces susceptibility to TP-mediated cleavage compared to natural thymidine, prolonging its half-life in vivo .
  • Phosphorylation Efficiency : α-FLT is phosphorylated by thymidine kinase-1 (TK1) at rates comparable to AZT but lower than gemcitabine, limiting its use to tissues with high TK1 expression (e.g., tumors) .

Pharmacokinetic and Clinical Profiles

  • Tumor Selectivity : In PET studies, α-FLT shows higher specificity for proliferating tissues than 18F-FDG, a glucose analog, due to its direct incorporation into DNA .
  • Toxicity : Unlike stavudine, α-FLT exhibits minimal mitochondrial toxicity, a critical advantage for long-term use.

Notes on Evidence Utilization

  • contextualizes α-FLT within thymidine analog research but lacks direct comparative data.
  • highlights alternative TP inhibitors, providing indirect contrast to α-FLT’s mechanism.
  • , focused on ranitidine compounds, is unrelated to thymidine analogs and excluded from analysis.

Biological Activity

Alpha-Fluorothymidine (α-FLT) is a nucleoside analog that has gained significant attention in the field of molecular imaging and cancer therapy. Its biological activity primarily revolves around its role as a substrate for thymidine kinase 1 (TK1), an enzyme crucial for DNA synthesis and cellular proliferation. This article delves into the biological activity of α-FLT, highlighting its pharmacodynamics, clinical implications, and potential applications in cancer treatment.

This compound is structurally similar to thymidine but contains a fluorine atom at the alpha position. This modification enhances its uptake and retention in proliferating cells, making it a valuable tool for assessing cellular proliferation through imaging techniques such as positron emission tomography (PET). The mechanism by which α-FLT exerts its effects includes:

  • Inhibition of TK1 : α-FLT is phosphorylated by TK1, leading to its retention in cells. This process is crucial for monitoring tumor proliferation and response to therapy.
  • Cell Cycle Dynamics : The accumulation of α-FLT in cells correlates with S-phase activity, allowing researchers to evaluate the effects of various treatments on cell cycle progression.

Pharmacodynamics

The pharmacodynamics of α-FLT have been extensively studied, particularly in relation to its imaging capabilities. Key findings include:

  • In Vivo Imaging : Studies using [^18F]FLT-PET have demonstrated its effectiveness in visualizing tumor metabolism and proliferation. For instance, a study indicated that [^18F]FLT uptake significantly decreased following treatment with dexamethasone in non-small cell lung cancer (NSCLC) models, suggesting that α-FLT can effectively monitor therapeutic responses ( ).
  • Flare Phenomenon : The transient increase in FLT uptake following treatment with certain chemotherapeutics (e.g., pemetrexed) has been termed the "flare phenomenon." This effect highlights the ability of α-FLT to reflect changes in thymidine salvage pathways during therapy ( ).

Case Studies and Research Findings

Several studies have explored the biological activity of α-FLT, particularly in oncology:

  • NSCLC Response Monitoring :
    • A study examined the use of [^18F]FLT-PET to assess the effects of dexamethasone on NSCLC cell lines and xenografts. Results showed significant reductions in tracer uptake after treatment, indicating decreased cellular proliferation ( ).
  • Thymidine Kinase Activity :
    • Research has shown that TK1 levels correlate with [^18F]FLT uptake in tumors. In a study involving various cancer models, TK1 expression was found to be a critical determinant of FLT retention, which could be utilized for evaluating tumor response to therapy ( ).
  • Clinical Applications :
    • Clinical trials have utilized [^18F]FLT-PET to monitor treatment responses in patients with renal cell carcinoma undergoing sunitinib therapy. The imaging data provided insights into proliferative changes during treatment cycles ( ).

Data Tables

The following table summarizes key studies on the biological activity of α-FLT and their findings:

StudyCancer TypeTreatmentKey Findings
NSCLCDexamethasoneSignificant reduction in FLT uptake post-treatment
VariousChemotherapyObserved flare phenomenon indicating increased thymidine salvage
Renal CellSunitinibCharacterization of proliferative changes using FLT PET/CT

Q & A

Basic Research Questions

Q. What established synthetic routes are used for alpha-Fluorothymidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves fluorination of thymidine derivatives using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key factors include temperature control (e.g., -78°C to prevent side reactions) and solvent selection (anhydrous conditions for optimal fluorination efficiency). Purification via column chromatography or recrystallization is critical to isolate high-purity products. Researchers should report yields, solvent systems, and spectroscopic validation (e.g., 19F^{19}\text{F} NMR) to ensure reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound, and what key parameters should be documented?

  • Methodological Answer :

  • HPLC : Retention time, mobile phase composition, and column type (e.g., C18 reverse-phase) to assess purity.
  • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} spectra for structural confirmation; chemical shifts and coupling constants must be reported.
  • Mass Spectrometry : High-resolution data (HRMS) to verify molecular ion peaks.
  • Melting Point : Consistency with literature values.
    Documenting instrument calibration, solvent peaks, and internal standards ensures data reliability .

Q. How does this compound interact with thymidine kinase, and what experimental models are used to study this mechanism?

  • Methodological Answer : Competitive inhibition assays using recombinant thymidine kinase (TK1) and radiolabeled substrates (e.g., 3H^3\text{H}-thymidine) are standard. Researchers measure IC50_{50} values via kinetic assays under varying ATP concentrations. Cell-based models (e.g., TK1-overexpressing HeLa cells) assess intracellular phosphorylation. Data should include enzyme kinetics (Km, Vmax) and inhibition constants (Ki) to validate specificity .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound across studies be resolved?

  • Methodological Answer : Contradictions often arise from variability in cell lines, assay conditions, or compound purity. Researchers should:

  • Replicate experiments using standardized protocols (e.g., ATCC-validated cell lines).
  • Validate compound integrity via orthogonal analytical methods (e.g., HPLC coupled with LC-MS).
  • Perform meta-analyses to identify confounding variables (e.g., serum concentration in cell culture media).
    Transparent reporting of experimental parameters is critical .

Q. What strategies optimize this compound stability in physiological conditions for in vivo studies?

  • Methodological Answer :

  • Formulation : Use prodrug approaches (e.g., liposomal encapsulation) to enhance plasma stability.
  • pH Adjustment : Buffer solutions (pH 7.4) to mimic physiological conditions during storage.
  • Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring.
    Document half-life (t1/2t_{1/2}), degradation products, and storage recommendations .

Q. How can computational methods predict this compound’s metabolic pathways, and how are these predictions validated experimentally?

  • Methodological Answer :

  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to identify cytochrome P450 targets.
  • Validation : Incubate this compound with liver microsomes and analyze metabolites via LC-MS/MS.
  • Isotope Tracing : 18O^{18}\text{O}-labeling to track deamination pathways.
    Cross-referencing computational and experimental data minimizes false positives .

Q. How should experimental designs control for batch variability in this compound synthesis?

  • Methodological Answer :

  • Quality Control (QC) : Implement batch-wise NMR and HPLC profiling.
  • Statistical Sampling : Use ANOVA to compare yields/purity across batches.
  • SOPs : Standardize reaction quenching and purification steps.
    Reporting batch-specific data in supplementary materials enhances reproducibility .

Q. What are best practices for sharing this compound research data to ensure reproducibility?

  • Methodological Answer : Adhere to FAIR principles:

  • Repositories : Deposit raw NMR spectra, chromatograms, and kinetic data in Zenodo or ChemRxiv.
  • Metadata : Include instrument settings, software versions, and calibration details.
  • Licensing : Use CC-BY licenses to enable reuse.
    Cross-linking datasets with publications via DOIs is recommended .

Properties

IUPAC Name

5-(fluoromethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O5/c11-2-5-3-13(10(17)12-9(5)16)8-1-6(15)7(4-14)18-8/h3,6-8,14-15H,1-2,4H2,(H,12,16,17)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLWSXSBUAEINE-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CF)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CF)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60906296
Record name 1-(2-Deoxypentofuranosyl)-5-(fluoromethyl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60906296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101527-45-1
Record name alpha-Monofluorothymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101527451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxypentofuranosyl)-5-(fluoromethyl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60906296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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